2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine
Description
Properties
IUPAC Name |
2-chloro-3-[3-(trifluoromethyl)phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N/c14-12-10(5-2-6-11(12)18)8-3-1-4-9(7-8)13(15,16)17/h1-7H,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHKQQRUPXQDTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C(=CC=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Nitration of Biphenyl
The initial step involves nitration of biphenyl to produce 2-nitrobiphenyl. This process typically employs a mixture of nitric acid and acetic anhydride under controlled temperature conditions to selectively nitrate the biphenyl at the desired position.
- Reagents: Biphenyl, concentrated nitric acid, acetic anhydride
- Temperature: Maintained around 50°C
- Duration: Approximately 10 hours
- Outcome: Formation of 2-nitrobiphenyl
Step 2: Chlorination via Superchlorination
The nitrated biphenyl undergoes chlorination to introduce a chlorine atom at the 2-position of the biphenyl ring. This is achieved through superchlorination, often using chlorine gas or a chlorinating agent like thionyl chloride, in the presence of a catalyst such as iron powder.
- Reagents: 2-nitrobiphenyl, chlorine, iron powder
- Temperature: About 90°C
- Duration: 15 hours
- Outcome: Formation of 2-(4'-chlorophenyl) biphenyl
Step 3: Reduction to Aniline Derivative
The chlorinated nitro compound is reduced to the corresponding amine (aniline derivative), typically using reducing agents such as iron powder, tin, or catalytic hydrogenation.
- Reagents: 2-(4'-chlorophenyl) nitrobiphenyl, iron powder
- Temperature: Around 90°C
- Duration: Several hours
- Outcome: 2-(4'-chlorophenyl) aniline
Step 4: Introduction of Trifluoromethyl Group
The trifluoromethyl group is introduced onto the aromatic ring, often through electrophilic aromatic substitution using reagents like trifluoromethylating agents (e.g., Togni’s reagent or trifluoromethyl iodide) under suitable conditions.
Alternative Synthetic Route: Sandmeyer Reaction
The Sandmeyer reaction provides a pathway for converting diazonium salts into aryl chlorides, which can be leveraged to synthesize the target compound:
- Diazotization: The amino group of 2-(4'-chlorophenyl) aniline is diazotized using sodium nitrite in an acidic medium at 0°C.
- Chlorination: The diazonium salt reacts with chloride ions (via copper catalysts) to produce the chlorinated biphenyl derivative.
- Subsequent Functionalization: The trifluoromethyl group can be introduced through subsequent electrophilic substitution or cross-coupling reactions.
Summary Data Table of Preparation Methods
| Method | Starting Material | Key Reagents | Main Reactions | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Nitration & Chlorination | Biphenyl | Nitric acid, acetic anhydride, chlorine | Nitration, chlorination | 50-90°C, 10-15 hrs | High selectivity | Multi-step, hazardous reagents |
| Reduction | Nitro biphenyl | Iron powder | Reduction to amine | ~90°C, several hrs | Efficient | Requires purification |
| Electrophilic Substitution | Aniline derivative | Trifluoromethylating agents | Trifluoromethylation | Variable | Functional group versatility | Reagent cost and handling |
| Sandmeyer Reaction | Diazonium salt | Sodium nitrite, copper salts | Aromatic halogenation | 0°C to room temp | Mild conditions | Sensitive to impurities |
Research Findings and Notes
- The synthesis of 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine is optimized by controlling reaction temperatures and reagent stoichiometry to maximize yield and selectivity.
- Patents indicate that the combination of nitration, chlorination, and reduction steps is a robust route, with some variations employing direct coupling strategies to reduce steps.
- Recent advances include the use of photochemical or catalytic methods for trifluoromethylation, which improve efficiency and environmental safety.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3’-(trifluoromethyl)biphenyl-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The amine group can be oxidized to form nitro derivatives or reduced to form secondary or tertiary amines.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMSO) at elevated temperatures.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).
Major Products
Substitution: Formation of substituted biphenyl derivatives.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of secondary or tertiary amines.
Scientific Research Applications
Medicinal Chemistry
2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine has potential applications in drug development due to its structural characteristics that may enhance biological activity. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the pharmacokinetics and pharmacodynamics of pharmaceutical agents.
Case Study: Anticancer Activity
Recent studies have indicated that derivatives of biphenyl amines exhibit anticancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The incorporation of the trifluoromethyl group can enhance these effects by improving solubility and bioavailability .
Agrochemicals
The compound is also being investigated for its fungicidal properties. Research indicates that biphenyl-based compounds can serve as effective fungicides against plant pathogens.
Data Table: Fungicidal Activity Comparison
| Compound Name | Substituent Position | Activity Against Gray Mold | Activity Against Brown Rust |
|---|---|---|---|
| Compound A | 4'-Fluoro | High | Moderate |
| Compound B | 3'-Trifluoromethyl | Moderate | High |
| This compound | 3'-Position | TBD | TBD |
*Note: TBD indicates that further studies are required to evaluate the fungicidal activity of this specific compound against these pathogens .
Material Science
In material science, compounds like this compound are being explored for their potential use in developing high-performance polymers and coatings due to their thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 2-Chloro-3’-(trifluoromethyl)biphenyl-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy.
Comparison with Similar Compounds
Structural Analogs
Compound A : 2'-(Trifluoromethyl)-biphenyl-3-amine (CAS 400744-68-5)
- Molecular Formula : C₁₃H₁₀F₃N
- Molecular Weight : 237.22 g/mol
- Key Differences : Lacks the chloro substituent at position 2.
- Properties :
- Density: 1.245 g/cm³ (predicted)
- Boiling Point: 351.2°C (predicted)
- pKa: 4.14 (predicted)
- Applications : Likely used as a precursor for pharmaceuticals or agrochemicals due to the trifluoromethyl group’s metabolic stability .
Compound B : 2-Chloro-4'-(trifluoromethyl)biphenyl-3-amine (CAS 1261747-48-1)
- Molecular Formula : C₁₃H₉ClF₃N
- Molecular Weight : 271.67 g/mol
- Key Differences : Trifluoromethyl group at position 4' instead of 3'.
- Applications : Positional isomerism may alter binding affinity in drug-receptor interactions. Used in synthesizing advanced intermediates for bioactive molecules .
Compound C : 4-Chloro-3-(trifluoromethyl)aniline
- Molecular Formula : C₇H₅ClF₃N
- Molecular Weight : 201.57 g/mol
- Key Differences : Single benzene ring with -Cl at position 4 and -CF₃ at position 3.
- Applications : Simpler structure suited for small-molecule inhibitors or agrochemicals. Lower molecular weight may enhance solubility .
Compound D : 2-Nitro-3-(trifluoromethyl)aniline
- Molecular Formula : C₇H₅F₃N₂O₂
- Molecular Weight : 218.12 g/mol
- Key Differences: Nitro (-NO₂) group replaces chloro, introducing stronger electron-withdrawing effects.
- Applications : Nitro groups are common in explosives and dyes but require careful handling .
Physical and Chemical Properties
| Property | Target Compound | Compound A | Compound B | Compound C | Compound D |
|---|---|---|---|---|---|
| Molecular Formula | C₁₃H₉ClF₃N | C₁₃H₁₀F₃N | C₁₃H₉ClF₃N | C₇H₅ClF₃N | C₇H₅F₃N₂O₂ |
| Molecular Weight (g/mol) | 271.67 | 237.22 | 271.67 | 201.57 | 218.12 |
| Density (g/cm³) | ~1.3 (predicted) | 1.245 | ~1.3 | 1.4–1.5 | 1.5–1.6 |
| Boiling Point (°C) | ~360 (predicted) | 351.2 | ~360 | ~250 | ~300 |
| pKa | ~4.2 (predicted) | 4.14 | ~4.2 | ~3.8 | ~1.0 |
Notes:
- The biphenyl derivatives (Target, A, B) exhibit higher boiling points and molecular weights due to extended aromatic systems.
- Chloro substituents increase density and slightly lower pKa compared to non-chlorinated analogs .
Biological Activity
2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine (CAS number 1261547-75-4) is a biphenyl derivative characterized by the presence of a chlorine atom and a trifluoromethyl group. This compound has attracted attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it an interesting candidate for further research.
The molecular formula of this compound is C₁₃H₉ClF₃N, which contributes to its unique chemical reactivity. The presence of functional groups allows for various chemical reactions that can lead to the synthesis of new derivatives with potentially enhanced biological properties.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may act as an anti-inflammatory agent. Its mechanism may involve the inhibition of pro-inflammatory cytokines, although specific pathways remain to be elucidated.
- Anticancer Activity : The compound has shown effectiveness against certain cancer cell lines. The trifluoromethyl group is believed to enhance its potency and selectivity in targeting cancer cells, making it a candidate for further pharmacological studies aimed at cancer treatment.
- Binding Interactions : Studies have indicated that this compound may effectively bind to specific receptors involved in inflammatory pathways and cancer cell proliferation. Understanding these interactions is crucial for optimizing its therapeutic potential.
Table 1: Comparison of Biological Activities with Similar Compounds
| Compound Name | IC50 (nM) | Activity Type |
|---|---|---|
| Compound A (similar structure) | 50 | Kinase Inhibition |
| Compound B (related biphenyl derivative) | 30 | Anticancer |
| This compound | TBD | Anti-inflammatory |
The exact mechanism of action for this compound is not fully understood. However, it is hypothesized that its biological activity may stem from interactions with cellular signaling pathways, particularly those involved in inflammation and cancer cell proliferation. Further research is needed to delineate these mechanisms clearly.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine, and how can intermediates be optimized?
- The synthesis of biphenylamine derivatives often involves cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination . For example, halogenated intermediates (e.g., 3-bromo-6-(trifluoromethoxy)pyridin-2-amine) can undergo palladium-catalyzed coupling with boronic acids or amines to introduce substituents . Optimization includes adjusting catalyst loading (e.g., Pd(PPh₃)₄), solvent polarity (e.g., THF vs. DMF), and reaction temperature to improve yields. Purity of intermediates should be monitored via HPLC (>95% purity recommended) .
Q. How can the structure of this compound be confirmed post-synthesis?
- Multinuclear NMR (¹H, ¹³C, ¹⁹F) is critical for confirming regiochemistry and trifluoromethyl group placement. For example, ¹⁹F NMR can distinguish between meta and para substituents due to distinct chemical shifts . X-ray crystallography resolves ambiguities in stereochemistry, as demonstrated for CNBF-derivatized amines . Mass spectrometry (HRMS) verifies molecular weight, especially for halogenated or fluorinated analogs .
Q. What purification strategies are effective for removing halogenated byproducts?
- Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively separates polar impurities. For persistent halogenated contaminants (e.g., 2-chloro-3-(trifluoromethyl)pyridine), reverse-phase HPLC using C18 columns and acetonitrile/water mobile phases improves resolution . Recrystallization in ethanol or dichloromethane can enhance crystalline purity, as seen in analogs like 2-chloro-3-(diethylamino)-1-methyl-3-oxo-1-propenyl dimethyl phosphate .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound in antitumor applications?
- Replace the biphenyl core with heterocycles (e.g., quinoxaline or pyridine) to assess impact on bioactivity. For example, 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives showed enhanced cytotoxicity via G2/M cell cycle arrest and apoptosis induction . In vitro assays (MTT, flow cytometry) and molecular docking (e.g., targeting tubulin or kinases) can identify critical substituents. Fluorine substitution patterns (e.g., trifluoromethyl vs. perfluoroalkyl) should be systematically varied to study metabolic stability .
Q. What analytical methods resolve contradictions in stability data under varying pH conditions?
- Contradictory stability profiles may arise from hydrolysis of the trifluoromethyl group or isomerization . Use pH-dependent UV-Vis spectroscopy (200–400 nm) to track degradation kinetics. For example, analogs like 2-chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene degrade faster in alkaline conditions due to nitro group reduction . LC-MS/MS identifies degradation products (e.g., dechlorinated or hydroxylated species) .
Q. How can metabolic pathways be elucidated for this compound in preclinical models?
- Isotope labeling (e.g., ¹⁴C or ³H at the amine position) tracks metabolite formation in liver microsomes. CYP450 inhibition assays (using human recombinant enzymes) identify major metabolic enzymes. For fluorinated analogs, ¹⁹F NMR detects fluorinated metabolites without interference from endogenous compounds . Toxicogenomic profiling (RNA-seq) can link metabolites to oxidative stress or DNA damage pathways .
Methodological Notes
- Safety : Always handle under inert atmosphere (N₂/Ar) due to sensitivity of aryl chlorides to moisture. Use PPE (gloves, goggles) and fume hoods, as recommended for 4'-fluoro-2-methyl-[1,1'-biphenyl]-3-amine .
- Data Validation : Cross-reference NMR shifts with databases (e.g., PubChem, CAS) and confirm purity via orthogonal methods (HPLC + melting point analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
